molecular formula C12H18O B6153680 2-(adamantan-1-yl)acetaldehyde CAS No. 18220-83-2

2-(adamantan-1-yl)acetaldehyde

Cat. No. B6153680
CAS RN: 18220-83-2
M. Wt: 178.3
InChI Key:
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Description

2-(adamantan-1-yl)acetaldehyde is a chemical compound that belongs to the class of aldehydes . It has a molecular formula of C12H18O and a molecular weight of 178.27 g/mol . This compound is sparingly soluble in water and soluble in common organic solvents such as ethanol, ether, and chloroform.


Synthesis Analysis

This compound can be synthesized by several different methods, each with varying yields and purity. The most commonly used synthesis methods are the Darzens reaction between adamantanone and glycolic acid at 85°C using nBuLi as a base . Another method involves the reaction of adamantane and formaldehyde in the presence of Barium hydroxide at room temperature.


Molecular Structure Analysis

The molecular structure of this compound has been determined by NMR spectroscopy, mass spectrometry, and X-ray analysis . The adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .


Chemical Reactions Analysis

Adamantyl-substituted epibromohydrins reacted with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . 2-(Adamantan-1-yl)-3-hydroxypropanoic acid was obtained by the reaction of 2-(adamantan-1-yl)-2-(bromomethyl)oxirane with 98% nitric acid .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid. It has a boiling point of 75-80 °C (Press: 0.15 Torr) and a density of 1.054±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Role in Addiction and Toxicological Properties

  • Acetaldehyde in Tobacco Smoke Addiction : Acetaldehyde has been studied for its reinforcing effects and its role in conjunction with nicotine in tobacco smoke addiction. The formation of acetaldehyde-biogenic amine adducts in cigarette smoke and/or in vivo is hypothesized to increase the addictive potential of tobacco products, highlighting the complex interactions between acetaldehyde and other compounds in addictive behaviors (Talhout, Opperhuizen, & Amsterdam, 2007).

  • Toxicity of Acetaldehyde : Acetaldehyde is a known carcinogen that covalently binds to DNA. Studies on Aldh2 knockout mice have shown increased susceptibility to ethanol and acetaldehyde-induced toxicity, underscoring the risk of ethanol consumption and acetaldehyde inhalation, especially in populations with ALDH2-inactive genotypes (Yu et al., 2009).

Potential in Medicinal Chemistry

  • Pharmacological Profile of Adamantane Derivatives : Adamantane and its derivatives, including 2-(adamantan-1-yl)acetaldehyde, have been investigated for their potential in treating neurodegenerative diseases. Certain adamantane-based compounds, such as amantadine and memantine, are used in dementia, Alzheimer's, and Parkinson's disease treatments. The pharmacological potential of adamantane derivatives against these diseases is a promising direction for future research (Dembitsky, Gloriozova, & Poroikov, 2020).

Safety and Hazards

The safety and hazards associated with 2-(adamantan-1-yl)acetaldehyde are symbolized by GHS07. The hazard statements include H315-H319-H335 . Precautionary measures include P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362 .

More research on the compound’s biological properties to explore its potential use as an anti-cancer, antibacterial, or antiviral agent is also suggested .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(adamantan-1-yl)acetaldehyde involves the reaction of adamantan-1-amine with acetaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "Adamantan-1-amine", "Acetaldehyde" ], "Reaction": [ "Step 1: Dissolve adamantan-1-amine in a suitable solvent such as ethanol or methanol.", "Step 2: Add acetaldehyde to the solution and stir the mixture.", "Step 3: Add a suitable catalyst such as p-toluenesulfonic acid or sulfuric acid to the mixture.", "Step 4: Heat the mixture under reflux for several hours.", "Step 5: Allow the mixture to cool and then filter the resulting solid.", "Step 6: Wash the solid with a suitable solvent such as diethyl ether or hexane to obtain the final product, 2-(adamantan-1-yl)acetaldehyde." ] }

CAS RN

18220-83-2

Molecular Formula

C12H18O

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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